(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride
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Overview
Description
(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride: is a chemical compound with the molecular formula C8H15NOCl. It is a derivative of oxabicyclo[2.2.1]heptane, featuring a methyl group at the 3-position and an amine group attached to the 1-position, with a hydrochloride counterion.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-oxabicyclo[2.2.1]heptan-1-ol as the starting material.
Methylation: The hydroxyl group is methylated using methyl iodide in the presence of a base such as triethylamine to form 2-oxabicyclo[2.2.1]heptan-1-ylmethanol .
Amination: The resulting alcohol is then converted to the amine through a substitution reaction with ammonia or an amine derivative under acidic conditions.
Formation of Hydrochloride: The free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction vessels to optimize the synthesis.
Chemical Reactions Analysis
(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form 3-methyl-2-oxabicyclo[2.2.1]heptan-1-ylmethanamine oxide using oxidizing agents like hydrogen peroxide or chromium(VI) oxide .
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to produce 3-methyl-2-oxabicyclo[2.2.1]heptan-1-ylmethanol .
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles like alkyl halides can replace the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium(VI) oxide, acidic conditions.
Reduction: Sodium borohydride, methanol.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: 3-methyl-2-oxabicyclo[2.2.1]heptan-1-ylmethanamine oxide.
Reduction: 3-methyl-2-oxabicyclo[2.2.1]heptan-1-ylmethanol.
Substitution: Various alkylated derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can act as a nucleophile, participating in various biochemical reactions. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride: is unique due to its bicyclic structure and the presence of the methyl group. Similar compounds include:
2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride: Lacks the methyl group.
3-Ethyl-2-oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
2-Methyl-2-oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride: Similar structure but with the methyl group at a different position.
This compound .
Properties
IUPAC Name |
(3-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6-7-2-3-8(4-7,5-9)10-6;/h6-7H,2-5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFPFDLQABFGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(C2)(O1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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